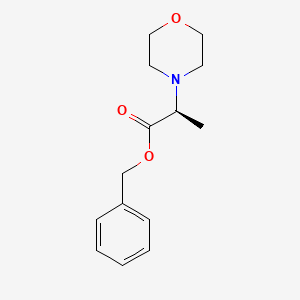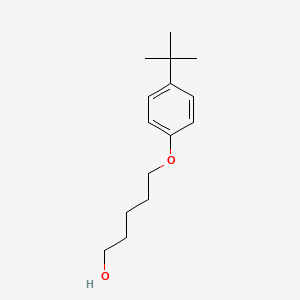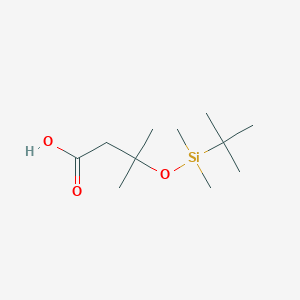
3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is an organic compound that features a tert-butyldimethylsilyloxy group attached to a 3-methylbutyric acid backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is then subjected to further reactions to introduce the 3-methylbutyric acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: TBAF, imidazole
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyl group is highly resistant to hydrolysis, making it an effective protecting group in various chemical transformations. The cleavage of the silyl ether is typically achieved using fluoride ions, which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- tert-Butyldimethylsilyl ethers
- tert-Butyldimethylsilyloxy glutaric anhydride
Uniqueness
3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is unique due to its specific structural arrangement, which combines the stability of the tert-butyldimethylsilyl group with the reactivity of the 3-methylbutyric acid moiety. This combination allows for selective protection and deprotection of hydroxyl groups, making it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C11H24O3Si |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(6,7)14-11(4,5)8-9(12)13/h8H2,1-7H3,(H,12,13) |
InChI Key |
IUOPPAAEOSJNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


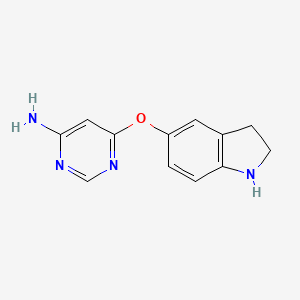
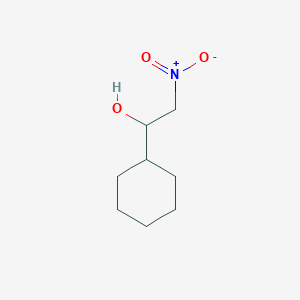
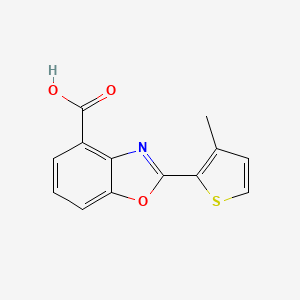
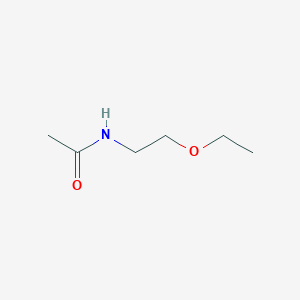
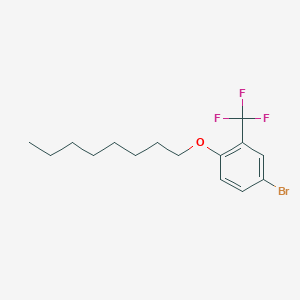
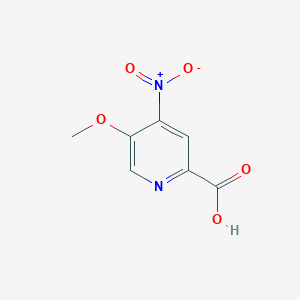
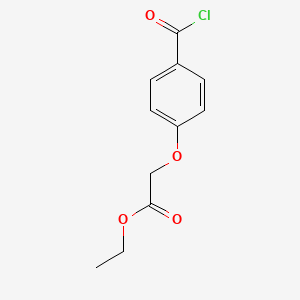

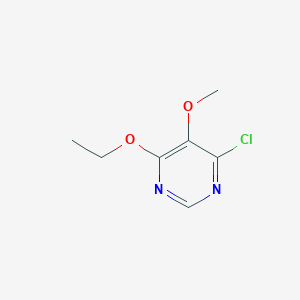
![Pyrido[3,2-alpha]phenazine-11-carboxylic acid](/img/structure/B8342188.png)
![3-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B8342198.png)
